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Compound of Interest

Compound Name: (S)-1-(2-Fluorophenyl)ethanol

Cat. No.: B066420 Get Quote

An In-depth Technical Guide to (S)-1-(2-
Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,

and synthesis of (S)-1-(2-Fluorophenyl)ethanol, a chiral alcohol of interest in pharmaceutical

and chemical research.

Chemical Identity and Properties
(S)-1-(2-Fluorophenyl)ethanol is a chiral secondary alcohol. The "(S)" designation refers to

the stereochemical configuration at the chiral center, which is the carbon atom bonded to the

hydroxyl group.

The key physicochemical properties of (S)-1-(2-Fluorophenyl)ethanol are summarized in the

table below.
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Property Value Reference

Molecular Formula C₈H₉FO [1]

Molecular Weight 140.15 g/mol [1]

CAS Number 171032-87-4

Appearance Liquid (racemic form)

Boiling Point
110 °C @ 135 mmHg (racemic

form)

Density
1.1 g/mL @ 20 °C (racemic

form)

SMILES C--INVALID-LINK--c1ccccc1F

Chemical Structure
The chemical structure of (S)-1-(2-Fluorophenyl)ethanol consists of a phenyl ring substituted

with a fluorine atom at the ortho position. A one-carbon ethanol chain is attached to the phenyl

ring, with a hydroxyl group on the chiral carbon, conferring the (S)-stereochemistry.

Chemical structure of (S)-1-(2-Fluorophenyl)ethanol.

Experimental Protocols: Synthesis
The enantioselective synthesis of (S)-1-(2-Fluorophenyl)ethanol is most commonly achieved

through the asymmetric reduction of its corresponding prochiral ketone, 2'-fluoroacetophenone.

Both biocatalytic and chemocatalytic methods have been employed to achieve high

enantioselectivity.

The general workflow for the synthesis involves the preparation of the catalyst (or biocatalyst),

the reduction reaction itself, and subsequent purification of the product.
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General workflow for the synthesis of (S)-1-(2-Fluorophenyl)ethanol.

A common and environmentally friendly approach involves the use of whole-cell biocatalysts or

isolated enzymes (e.g., alcohol dehydrogenases) for the asymmetric reduction of 2'-

fluoroacetophenone.[2]
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Materials and Reagents:

2'-fluoroacetophenone

Biocatalyst (e.g., cultured cells of Lactobacillus species, recombinant E. coli expressing a

suitable ketoreductase)

Growth medium for the microorganism

Buffer solution (e.g., phosphate buffer)

Co-substrate/reducing agent (e.g., glucose, isopropanol)

Organic solvent for extraction (e.g., ethyl acetate)

Drying agent (e.g., anhydrous sodium sulfate)

Protocol:

Biocatalyst Preparation: The selected microorganism is cultured under optimal conditions

(temperature, pH, agitation) to obtain a sufficient cell mass. The cells are then harvested by

centrifugation and washed with buffer.

Reaction Setup: The harvested cells are resuspended in a buffer solution. 2'-

fluoroacetophenone (the substrate) and a co-substrate (e.g., glucose) are added to the cell

suspension.

Incubation: The reaction mixture is incubated at a controlled temperature and agitation for a

specified period (e.g., 24-48 hours). The progress of the reaction is monitored by periodically

analyzing samples using techniques like Thin Layer Chromatography (TLC) or Gas

Chromatography (GC).

Work-up and Extraction: Once the reaction is complete, the cells are removed by

centrifugation. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate).

Purification: The combined organic extracts are dried over an anhydrous drying agent,

filtered, and the solvent is removed under reduced pressure. The crude product is then

purified by column chromatography on silica gel.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis: The purified (S)-1-(2-Fluorophenyl)ethanol is characterized by spectroscopic

methods (e.g., ¹H NMR, ¹³C NMR). The enantiomeric excess (ee) is determined by chiral

High-Performance Liquid Chromatography (HPLC).

Asymmetric transfer hydrogenation using chiral metal catalysts is another effective method for

the synthesis.

Materials and Reagents:

2'-fluoroacetophenone

Chiral catalyst (e.g., a Ruthenium or Rhodium complex with a chiral ligand)

Hydrogen source (e.g., isopropanol, formic acid/triethylamine mixture)

Base (if required by the catalyst system, e.g., potassium tert-butoxide)

Anhydrous solvent (e.g., dichloromethane, isopropanol)

Organic solvent for extraction

Drying agent

Protocol:

Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), the chiral catalyst,

the base (if needed), and the anhydrous solvent are added to a reaction vessel.

Substrate Addition: 2'-fluoroacetophenone and the hydrogen source are then added to the

mixture.

Reaction: The reaction is stirred at a specific temperature for the required time. The reaction

progress is monitored by TLC or GC.

Work-up: Upon completion, the reaction is quenched (e.g., with water or a saturated

ammonium chloride solution). The product is extracted into an organic solvent.
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Purification: The organic layer is washed, dried, and concentrated. The crude product is

purified by column chromatography.

Analysis: The final product is analyzed by NMR spectroscopy and its enantiomeric purity is

determined by chiral HPLC.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemscene.com [chemscene.com]

2. researchgate.net [researchgate.net]

3. Asymmetric Reduction of Ketones [sigmaaldrich.com]

To cite this document: BenchChem. [(S)-1-(2-Fluorophenyl)ethanol chemical structure and
molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b066420#s-1-2-fluorophenyl-ethanol-chemical-
structure-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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